molecular formula C11H5F2N3O2 B8723771 5-Cyano-1-(2,4-difluorophenyl)uracil

5-Cyano-1-(2,4-difluorophenyl)uracil

Cat. No.: B8723771
M. Wt: 249.17 g/mol
InChI Key: HAQDIXMDTPUJJD-UHFFFAOYSA-N
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Description

5-Cyano-1-(2,4-difluorophenyl)uracil is a substituted uracil derivative characterized by a cyano group at the 5-position and a 2,4-difluorophenyl substituent at the N-1 position of the pyrimidine ring. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing effects of the cyano and fluorine groups, which enhance stability and influence bioactivity. Its synthesis typically involves nucleophilic addition and cyclization reactions using intermediates like 2,4-difluorophenyl isothiocyanate .

Properties

Molecular Formula

C11H5F2N3O2

Molecular Weight

249.17 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C11H5F2N3O2/c12-7-1-2-9(8(13)3-7)16-5-6(4-14)10(17)15-11(16)18/h1-3,5H,(H,15,17,18)

InChI Key

HAQDIXMDTPUJJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=C(C(=O)NC2=O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Physical Properties of 5-Cyano-uracil Derivatives

Compound Name Melting Point (°C) Molecular Formula Key Substituents
5-Cyano-1-(2,4-difluorophenyl)uracil 216–219 C₁₁H₅F₂N₃O₂ 2,4-difluorophenyl, 5-cyano
5-Cyano-1-(4-fluorophenyl)uracil 224–226 C₁₁H₆FN₃O₂ 4-fluorophenyl, 5-cyano
5-Cyano-1-phenyluracil ~290 C₁₁H₇N₃O₂ Phenyl, 5-cyano
5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil Not reported C₁₂H₆F₃N₃O₂ 3-(trifluoromethyl)phenyl, 5-cyano

Key Observations :

  • The 2,4-difluorophenyl substituent reduces the melting point compared to the mono-fluorinated analog, likely due to decreased symmetry and weaker crystal lattice interactions .

Electronic and Reactivity Comparisons

The cyano group at C-5 increases electron deficiency in the pyrimidine ring, making the compound more reactive toward nucleophilic attacks. This contrasts with non-cyano uracil derivatives, which exhibit lower electrophilicity. The 2,4-difluorophenyl group further withdraws electrons via inductive effects, stabilizing the molecule against metabolic degradation compared to unsubstituted phenyl analogs .

Table 2: Electronic Effects of Substituents

Substituent Electron Effect Impact on Reactivity
5-Cyano Strong electron-withdrawing Enhances electrophilicity at C-6
2,4-Difluorophenyl Moderate electron-withdrawing Improves metabolic stability
3-Trifluoromethylphenyl Strong electron-withdrawing Increases lipophilicity and bioactivity

Antimicrobial Activity

The 2,4-difluorophenyl group is associated with enhanced antimicrobial activity in quinolones (e.g., tosufloxacin and trovafloxacin), suggesting similar benefits in uracil derivatives. Fluorine atoms improve target binding by increasing van der Waals interactions with bacterial enzymes .

Agrochemical Potential

As intermediates in pest control agents, 5-cyano-uracil derivatives exhibit pesticidal and fungicidal properties. The cyano group may act as a hydrogen-bond acceptor, disrupting enzyme function in pathogens. For example, this compound shows higher activity against S. aureus persisters compared to non-fluorinated analogs .

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